molecular formula C10H9NO3 B086162 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid CAS No. 14179-84-1

2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Cat. No. B086162
CAS RN: 14179-84-1
M. Wt: 191.18 g/mol
InChI Key: UFTLCDHPTBFVHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives involves multiple steps, including esterification, alkylation, and cyclocondensation reactions. For example, an efficient synthesis route developed by Hayani et al. (2020) starts from 2-oxo-quinoline carboxylic acid, which undergoes successive reactions to yield novel alkyl 2-oxo-1,2-dihydroquinoline-4-carboxylates. These compounds' structures were characterized using NMR spectroscopy and single crystal X-ray crystallography, demonstrating the diversity of synthetic approaches available for such compounds (Hayani et al., 2020).

Molecular Structure Analysis

The molecular and crystal structures of these compounds reveal significant insights into their conformation and potential interactions with biological targets. X-ray crystallography has been a crucial technique in elucidating their precise molecular configurations, providing a basis for understanding their chemical behavior and reactivity (Hayani et al., 2020).

Chemical Reactions and Properties

2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives participate in various chemical reactions, including N-dealkylative cyclization, which can be triggered by a [1,5]-hydride shift into boronate complexes. This reaction pathway offers a novel approach to the synthesis of these compounds, highlighting their versatile reactivity and potential for functionalization (Zaitseva et al., 2022).

Scientific Research Applications

  • NMDA Receptor Antagonism : 2-Carboxy-1,2,3,4-tetrahydroquinoline derivatives have been synthesized and evaluated for their in vitro antagonist activity at the glycine site on the NMDA receptor. These derivatives, related to kynurenic acid, display varying potencies as antagonists, influenced by structural modifications such as the removal of the 4-oxo group or the addition of a cis-carboxymethyl group (Carling et al., 1992).

  • Solid-State Melt Reaction Study : The reversible solid-state melt isomerization of 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives has been investigated. This study provides mechanistic insight into thermal rearrangements and highlights challenges in identifying these compounds in standard mass spectra (Martínez-Gudiño et al., 2019).

  • Synthesis and Structural Analysis : New 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives were synthesized and characterized using NMR spectroscopy and X-ray crystallography. These studies included molecular docking and Monte Carlo simulation for potential applications in corrosion mitigation (Hayani et al., 2021).

  • One-Pot Synthesis Protocol : A new synthesis protocol for 2-oxo-1,2,3,4-tetrahydroquinoline-3-carboxylate has been developed. This process involves the formation of a stable iminium intermediate and has implications for organic synthesis (Zaitseva et al., 2022).

  • Peptide Synthesis and Cancer Research : The synthesis of new 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives was undertaken to evaluate their anticancer effect against the breast cancer MCF-7 cell line (Gaber et al., 2021).

  • Pharmacological Activity : Research has been conducted on isopropylamides of 2-arylamino-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, demonstrating anti-inflammatory and analgesic activities (Smirnova et al., 1997).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, and H335 .

properties

IUPAC Name

2-oxo-3,4-dihydro-1H-quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-5-7(10(13)14)6-3-1-2-4-8(6)11-9/h1-4,7H,5H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTLCDHPTBFVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2NC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80343467
Record name 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

CAS RN

14179-84-1
Record name 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80343467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 2
2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 3
2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 4
2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 5
2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
Reactant of Route 6
2-Oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid

Citations

For This Compound
35
Citations
M SCHMIDT, P RÖGER, F LINGENS - 1991 - degruyter.com
From soil enrichment cultures four strains, using quinoline-4-carboxylic acid as sole source of energy and carbon, have been isolated. According to their physiological properties these …
Number of citations: 21 www.degruyter.com
YA Zhuravleva, AV Zimichev, MN Zemtsova… - Russian Journal of …, 2009 - Springer
Reduction of some substituted quinoline-4-carboxylic acids was studied. The reduction of 2-alkylquinoline-4-carboxylic acids with Raney nickel in aqueous alkali was stereoselective, …
Number of citations: 12 link.springer.com
T Kobayashi, N Inokuchi - Tetrahedron, 1964 - Elsevier
3-Substituted oxindoles have been prepared by acid hydrolysis from the pyridinium salts derived from 3-substituted 2-bromoindoles obtained from 3-substituted indoles, N-…
Number of citations: 29 www.sciencedirect.com
G Martínez-Gudiño, NA Pérez-Rojas… - Journal of Molecular …, 2019 - Elsevier
An eco-friendly equilibrated rearrangement of a series of 2-oxo-3-indolyl acetic acids (1) with 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid derivatives (2) was investigated …
Number of citations: 3 www.sciencedirect.com
JC Jaton, K Roulin, K Rose, FM Sirotnak… - Journal of natural …, 1997 - ACS Publications
The pollen of rye (Secale cereale) was shown to contain a biologically highly active family of glycosides called the secalosides. Secalosides A and B (1), both of molecular formula C 46 …
Number of citations: 34 pubs.acs.org
Y Liu, X Wang, M Chen, S Lin, L Li, J Shi - Acta Pharmaceutica Sinica B, 2016 - Elsevier
Three pairs of enantiomerically pure alkaloids with diverse structure features, named isatindigoticoic acid A and epiisatindigoticoic acid A [(−)-1 and (+)-1], phaitanthrin A and …
Number of citations: 32 www.sciencedirect.com
冯芝英, 张名位, 张瑞芬, 刘磊, 池建伟… - … FOOD SCIENCE & …, 2021 - xdspkj.ijournals.cn
Brown rice bound phenolics were extracted by alkaline hydrolysis and separated by multiple chromatographic methods. Four monomers were obtained and their structures were …
Number of citations: 2 xdspkj.ijournals.cn
PL Julian, HC Printy, R Ketcham… - Journal of the American …, 1953 - ACS Publications
The synthesis of oxindole-3-acetic acid has been achieved for the first time. All previous attempts to isolate this substance involved vigorous hydrolysis procedures which resulted in …
Number of citations: 39 pubs.acs.org
RC Elderfield, HH Rembges - The Journal of Organic Chemistry, 1967 - ACS Publications
On reaction with ethylene glycol under acid catalysis, 3-formyl-l-methyloxindole (2) gives a separable mixture of the ethylene acetal and its open-chain tautomer (4), both of which are …
Number of citations: 14 pubs.acs.org
VR Atigadda - 1996 - search.proquest.com
Agents which bind to DNA with high sequence selectivity offer great therapeutic opportunities in the treatment of cancer and other genetic disorders.(+)-CC-1065 (4), duocarmycin (9) …
Number of citations: 0 search.proquest.com

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